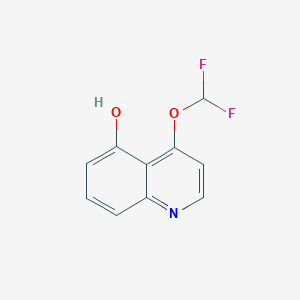

4-(Difluoromethoxy)quinolin-5-ol

CAS No.:

Cat. No.: VC15971020

Molecular Formula: C10H7F2NO2

Molecular Weight: 211.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7F2NO2 |

|---|---|

| Molecular Weight | 211.16 g/mol |

| IUPAC Name | 4-(difluoromethoxy)quinolin-5-ol |

| Standard InChI | InChI=1S/C10H7F2NO2/c11-10(12)15-8-4-5-13-6-2-1-3-7(14)9(6)8/h1-5,10,14H |

| Standard InChI Key | LNUJWZNOJQGKSK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NC=CC(=C2C(=C1)O)OC(F)F |

Introduction

Structural Characteristics and Chemical Identity

The molecular framework of 4-(difluoromethoxy)quinolin-5-ol consists of a bicyclic quinoline core modified with two functional groups:

-

A difluoromethoxy group (-O-CF₂H) at position 4, which introduces electron-withdrawing effects and enhances metabolic stability .

-

A hydroxyl group (-OH) at position 5, contributing to hydrogen-bonding capacity and solubility in polar solvents .

Molecular Geometry and Electronic Effects

The difluoromethoxy group adopts a tetrahedral geometry around the oxygen atom, with fluorine atoms inducing significant electronegativity. This configuration stabilizes the molecule against oxidative degradation while modulating its lipophilicity . Quantum mechanical calculations of analogous compounds suggest that the 4-substituent’s electron-withdrawing nature polarizes the quinoline ring, potentially enhancing interactions with biological targets such as enzymes or receptors .

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The synthesis of 4-(difluoromethoxy)quinolin-5-ol may proceed via two primary strategies:

-

Late-Stage Functionalization: Introducing the difluoromethoxy group onto a preformed quinolin-5-ol scaffold.

-

Ring Construction: Building the quinoline core from substituted aniline precursors containing the difluoromethoxy moiety.

Late-Stage Difluoromethoxylation

A plausible route involves nucleophilic substitution at position 4 of quinolin-5-ol using a difluoromethylating agent such as difluoromethyl triflate (CF₂HOTf) under basic conditions . For example:

This method parallels the synthesis of 8-(3-(difluoromethoxy)phenyl)quinoline derivatives described in patent literature .

Skraup-Doebner-Von Miller Quinoline Synthesis

Starting from 4-(difluoromethoxy)aniline, the quinoline ring could be constructed via cyclization with glycerol and a strong acid catalyst, followed by oxidation to introduce the 5-hydroxyl group . This approach mirrors historical methods for quinolin-4-one synthesis .

Physicochemical Properties

Experimental and Predicted Data

While experimental data for 4-(difluoromethoxy)quinolin-5-ol are unavailable, properties can be extrapolated from analogs:

The difluoromethoxy group increases lipid solubility compared to non-fluorinated analogs, potentially improving blood-brain barrier penetration .

Applications in Medicinal Chemistry

Antibacterial Drug Development

The structural resemblance to fluoroquinolones positions 4-(difluoromethoxy)quinolin-5-ol as a candidate for overcoming antibiotic resistance. Modifications at position 7 (e.g., piperazinyl groups) could enhance Gram-positive activity, as seen in moxifloxacin .

Central Nervous System (CNS) Therapeutics

With a predicted LogP of 1.8–2.3, this compound may cross the blood-brain barrier, making it suitable for targeting neurodegenerative diseases linked to enzyme dysregulation (e.g., BACE1 in Alzheimer’s) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume